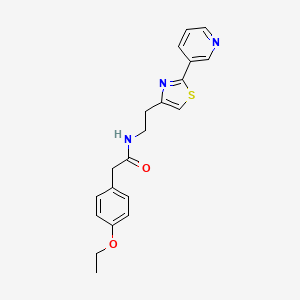
2-(4-ethoxyphenyl)-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-ethoxyphenyl)-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide is a complex organic compound that combines various structural motifs, including aromatic and heterocyclic components. Its biological activity has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The IUPAC name of the compound is this compound, with a molecular formula of C18H20N2O2S. The compound features a thiazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole moiety may facilitate binding to these targets, leading to modulation of various cellular pathways. Research indicates that compounds similar to this have shown promising results in enzyme inhibition and cancer cell apoptosis induction.
Biological Activity Overview
-
Enzyme Inhibition :
- Compounds with thiazole structures have been reported to inhibit carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor growth and metastasis. For instance, related compounds demonstrated IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating potent inhibitory effects .
-
Anticancer Activity :
- The compound has been studied for its effects on cancer cell lines. A related thiazole compound induced significant apoptosis in MDA-MB-231 breast cancer cells, with a reported increase in annexin V-FITC positive cells by 22-fold compared to controls . This suggests that the compound may promote programmed cell death in cancerous cells.
-
Antimicrobial Properties :
- Thiazole derivatives have also exhibited antibacterial activity. For example, certain analogs showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL . This antimicrobial action could be beneficial in treating infections caused by resistant strains.
Table: Summary of Biological Activities
Pharmacokinetics and Toxicology
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on related thiazole compounds suggest favorable pharmacokinetic properties, which are critical for their development as therapeutic agents . Understanding the pharmacokinetic profile helps in assessing the potential efficacy and safety of the compound in clinical settings.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-2-25-18-7-5-15(6-8-18)12-19(24)22-11-9-17-14-26-20(23-17)16-4-3-10-21-13-16/h3-8,10,13-14H,2,9,11-12H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJPPZUWZKUENG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














